molecular formula C15H13ClF2N2O4S B2602256 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-35-5

4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2602256
CAS No.: 400080-35-5
M. Wt: 390.79
InChI Key: GLVGPIABIGMCKP-UHFFFAOYSA-N
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Description

4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chloro, difluoroanilino, carbonyl, and dimethylsulfamate groups. Its molecular formula is C15H12ClF2N2O4S, and it has a molecular weight of approximately 389.78 g/mol .

Preparation Methods

The synthesis of 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzoic acid with 2,4-difluoroaniline to form an intermediate amide. This intermediate is then reacted with dimethylsulfamoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The chloro and difluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. .

Scientific Research Applications

4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

[4-chloro-2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O4S/c1-20(2)25(22,23)24-14-6-3-9(16)7-11(14)15(21)19-13-5-4-10(17)8-12(13)18/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVGPIABIGMCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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